2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose
Overview
Description
2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose is a chemical compound of significant interest in the biomedical field. It is a derivative of D-glucopyranose, a monosaccharide, and is characterized by its complex structure, which includes acetamido, acetyl, and benzylidene groups. This compound has shown potential in both diagnostic and therapeutic applications, particularly in the development of pharmaceutical agents with antimicrobial efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucopyranose, followed by the introduction of the acetamido group. The acetylation of the hydroxyl groups and the formation of the benzylidene acetal are crucial steps in the synthesis. The reaction conditions often involve the use of acetic anhydride, acetic acid, and benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: protection of hydroxyl groups, acetamidation, acetylation, and benzylidene formation. The use of efficient catalysts and optimized reaction conditions are essential to ensure high yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetyl and benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes involved in carbohydrate metabolism, while the benzylidene group can enhance the compound’s stability and bioavailability. These interactions can inhibit the growth of microorganisms, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Similar structure but lacks the benzylidene group.
2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate: Another derivative with acetyl groups but different functional properties
Uniqueness
The uniqueness of 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose lies in its benzylidene group, which provides enhanced stability and potential for specific interactions with biological targets. This makes it particularly valuable in the development of pharmaceutical agents with antimicrobial properties.
Properties
IUPAC Name |
[(4aR,7R,8R,8aS)-7-acetamido-6-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO8/c1-10(21)20-15-17(25-11(2)22)16-14(27-19(15)26-12(3)23)9-24-18(28-16)13-7-5-4-6-8-13/h4-8,14-19H,9H2,1-3H3,(H,20,21)/t14-,15-,16-,17-,18?,19?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWXAYJKBXIEJ-FSLMHTPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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